molecular formula C18H18N6O2 B2935334 3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 2034606-39-6

3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No. B2935334
CAS RN: 2034606-39-6
M. Wt: 350.382
InChI Key: ABJZQOADGRMBAY-UHFFFAOYSA-N
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Description

3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This molecule belongs to the quinazoline family, which is characterized by its ability to inhibit the activity of tyrosine kinases, enzymes that play a crucial role in cell signaling and proliferation.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Research has developed various synthesis techniques for quinazolin-4(3H)-ones, demonstrating the compound's adaptability in creating a wide range of derivatives through methods like amidine N-arylation, microwave irradiation, and efficient synthesis processes under specific conditions. These methods provide a foundation for the development of novel compounds with potential biological activities (Li et al., 2013); (Yoon et al., 2004).

Chemical Modifications

The ability to modify quinazolin-4(3H)-ones through reactions such as N- to O-sulfonyl migration highlights the chemical versatility of these compounds. This adaptability is crucial for tailoring the molecules for specific scientific and therapeutic applications, showcasing the potential for creating a variety of biologically active derivatives (Mertens et al., 2013).

Potential Applications in Drug Discovery

Antimicrobial Activity

The synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one has been explored for their antibacterial and antifungal activities. Some derivatives have shown promising antimicrobial properties, which could be explored further for the development of new antibiotics (Patel & Patel, 2011).

Anticancer Agents

Certain quinazolin-4(3H)-one derivatives have been evaluated for their anti-proliferative properties against cancer cell lines. This research indicates the potential of these compounds as anticancer agents, with some derivatives showing significant activity and suggesting a mechanism of action through the inhibition of sirtuins (Mulakayala et al., 2012).

Antimalarial Activity

Novel quinazolin-2,4-dione hybrid molecules have been synthesized and analyzed for their potential as antimalarial agents through in silico molecular docking studies. This research showcases the innovative approach towards identifying new therapeutic candidates targeting malaria (Abdelmonsef et al., 2020).

properties

IUPAC Name

3-[3-oxo-3-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-16(24-10-13(11-24)22-18-19-7-3-8-20-18)6-9-23-12-21-15-5-2-1-4-14(15)17(23)26/h1-5,7-8,12-13H,6,9-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJZQOADGRMBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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